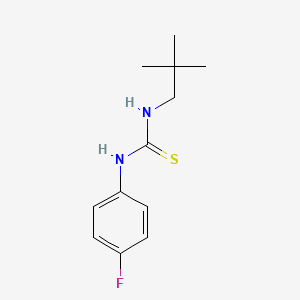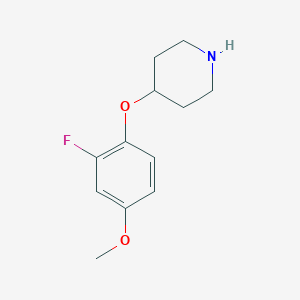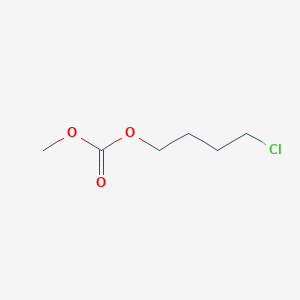
(2-methoxyphenyl) N-methylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxyphenyl) N-methylsulfamate is an organic compound that belongs to the class of sulfamic acid esters It is characterized by the presence of a sulfamic acid group attached to a 2-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methylsulfamic acid 2-methoxyphenyl ester typically involves the reaction of methylsulfamic acid with 2-methoxyphenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction is conducted under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: In an industrial setting, the production of methylsulfamic acid 2-methoxyphenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: (2-methoxyphenyl) N-methylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-methoxyphenyl) N-methylsulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methylsulfamic acid 2-methoxyphenyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfamic acid, which can then interact with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
- Methylsulfamic acid phenyl ester
- Methylsulfamic acid 4-methoxyphenyl ester
- Ethylsulfamic acid 2-methoxyphenyl ester
Comparison: (2-methoxyphenyl) N-methylsulfamate is unique due to the presence of the 2-methoxy group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C8H11NO4S |
|---|---|
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
(2-methoxyphenyl) N-methylsulfamate |
InChI |
InChI=1S/C8H11NO4S/c1-9-14(10,11)13-8-6-4-3-5-7(8)12-2/h3-6,9H,1-2H3 |
Clave InChI |
LQCCVYMUSKSTRE-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)OC1=CC=CC=C1OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
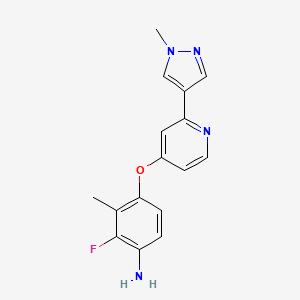
![3-Phenyl-6,7-dihydro-5H-benzo[d]isoxazol-4-one](/img/structure/B8349357.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-7-amine](/img/structure/B8349361.png)
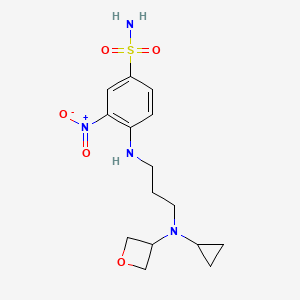


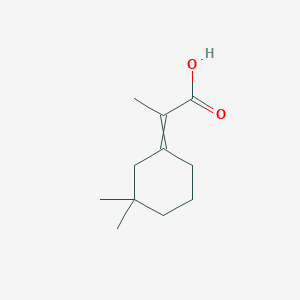
![2-chloro-6H-thiazolo[4,5-d]pyridazin-7-one](/img/structure/B8349390.png)

![Dibenzyl 4,10-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecane-1,7-dicarboxylate](/img/structure/B8349413.png)
